2-(4-Chloro-3-fluorophenyl)-2-[(1,1-dioxothiolane-3-carbonyl)amino]acetic acid
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Overview
Description
2-(4-Chloro-3-fluorophenyl)-2-[(1,1-dioxothiolane-3-carbonyl)amino]acetic acid is a synthetic organic compound that belongs to the class of acetic acid derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chloro-3-fluorophenyl)-2-[(1,1-dioxothiolane-3-carbonyl)amino]acetic acid typically involves multiple steps, starting from commercially available precursors. A common synthetic route might include:
Halogenation: Introduction of chloro and fluoro groups to the phenyl ring.
Formation of Dioxothiolane Ring: Cyclization reactions to form the dioxothiolane ring.
Amidation: Coupling of the dioxothiolane derivative with an acetic acid derivative under specific conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This might include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chloro-3-fluorophenyl)-2-[(1,1-dioxothiolane-3-carbonyl)amino]acetic acid can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of specific functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: Utilized in the development of new materials or as a reagent in industrial processes.
Mechanism of Action
The mechanism of action of 2-(4-Chloro-3-fluorophenyl)-2-[(1,1-dioxothiolane-3-carbonyl)amino]acetic acid involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and targets would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Chlorophenyl)-2-[(1,1-dioxothiolane-3-carbonyl)amino]acetic acid
- 2-(3-Fluorophenyl)-2-[(1,1-dioxothiolane-3-carbonyl)amino]acetic acid
- 2-(4-Chloro-3-fluorophenyl)-2-[(1,1-dioxothiolane-3-carbonyl)amino]propanoic acid
Uniqueness
The uniqueness of 2-(4-Chloro-3-fluorophenyl)-2-[(1,1-dioxothiolane-3-carbonyl)amino]acetic acid lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-(4-chloro-3-fluorophenyl)-2-[(1,1-dioxothiolane-3-carbonyl)amino]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClFNO5S/c14-9-2-1-7(5-10(9)15)11(13(18)19)16-12(17)8-3-4-22(20,21)6-8/h1-2,5,8,11H,3-4,6H2,(H,16,17)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEUGZAQNAIHPCF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1C(=O)NC(C2=CC(=C(C=C2)Cl)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClFNO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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